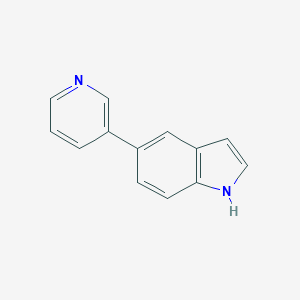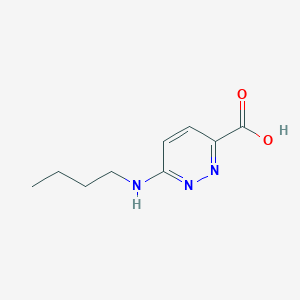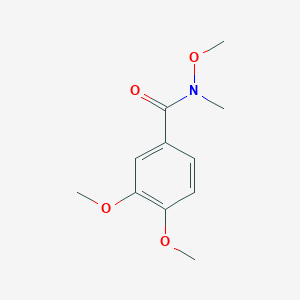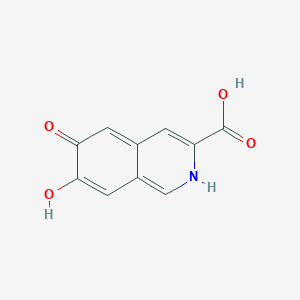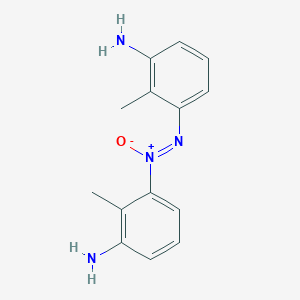
3,3'-Diamino-2,2'-dimethylazoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'3,3'-Diamino-2,2'-dimethylazoxybenzene' (DAB) is a chemical compound that has been used extensively in scientific research. It is a diazo compound and has been widely used as a reagent in the synthesis of dyes, pigments, and other organic compounds.
Mechanism Of Action
The mechanism of action of 3,3'-Diamino-2,2'-dimethylazoxybenzene is not fully understood. It has been shown to act as a potent inhibitor of lipid peroxidation, which is thought to be due to its ability to scavenge free radicals. 3,3'-Diamino-2,2'-dimethylazoxybenzene has also been shown to induce apoptosis in cancer cells, although the mechanism of this effect is not fully understood.
Biochemical And Physiological Effects
3,3'-Diamino-2,2'-dimethylazoxybenzene has been shown to have a number of biochemical and physiological effects. It has been shown to be a potent inhibitor of lipid peroxidation, which is thought to be due to its ability to scavenge free radicals. 3,3'-Diamino-2,2'-dimethylazoxybenzene has also been shown to induce apoptosis in cancer cells, although the mechanism of this effect is not fully understood. In addition, 3,3'-Diamino-2,2'-dimethylazoxybenzene has been shown to have anti-inflammatory effects and has been used in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
3,3'-Diamino-2,2'-dimethylazoxybenzene has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained with a high degree of purity. 3,3'-Diamino-2,2'-dimethylazoxybenzene is also stable and can be stored for long periods of time. However, there are also limitations to the use of 3,3'-Diamino-2,2'-dimethylazoxybenzene in lab experiments. It is toxic and must be handled with care. In addition, 3,3'-Diamino-2,2'-dimethylazoxybenzene has a relatively short half-life and must be used promptly after synthesis.
Future Directions
There are a number of future directions for the study of 3,3'-Diamino-2,2'-dimethylazoxybenzene. One area of research is the development of new synthetic methods for 3,3'-Diamino-2,2'-dimethylazoxybenzene that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 3,3'-Diamino-2,2'-dimethylazoxybenzene, particularly its ability to induce apoptosis in cancer cells. Finally, 3,3'-Diamino-2,2'-dimethylazoxybenzene may have potential therapeutic applications in the treatment of cancer and other diseases, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, '3,3'-Diamino-2,2'-dimethylazoxybenzene' is a chemical compound that has been extensively used in scientific research. It is a diazo compound and has been widely used as a reagent in the synthesis of dyes, pigments, and other organic compounds. 3,3'-Diamino-2,2'-dimethylazoxybenzene has a number of biochemical and physiological effects and has been shown to have potential therapeutic applications. Further research is needed to fully understand the mechanism of action of 3,3'-Diamino-2,2'-dimethylazoxybenzene and to explore its potential therapeutic applications.
Synthesis Methods
3,3'-Diamino-2,2'-dimethylazoxybenzene can be synthesized by the reaction of 2,4-dimethylphenylhydrazine with nitrous acid. The reaction results in the formation of a diazonium salt, which is then treated with sodium sulfite to produce 3,3'-Diamino-2,2'-dimethylazoxybenzene. The chemical synthesis of 3,3'-Diamino-2,2'-dimethylazoxybenzene is relatively simple and can be accomplished with a high degree of purity.
Scientific Research Applications
3,3'-Diamino-2,2'-dimethylazoxybenzene has been used extensively in scientific research as a reagent in the synthesis of dyes and pigments. It has also been used as a probe for the detection of free radicals and as a photosensitizer in photodynamic therapy. 3,3'-Diamino-2,2'-dimethylazoxybenzene has been used in the study of the mechanism of oxidative stress and has been shown to be a potent inhibitor of lipid peroxidation.
properties
CAS RN |
143922-96-7 |
|---|---|
Product Name |
3,3'-Diamino-2,2'-dimethylazoxybenzene |
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(3-amino-2-methylphenyl)-(3-amino-2-methylphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C14H16N4O/c1-9-11(15)5-3-7-13(9)17-18(19)14-8-4-6-12(16)10(14)2/h3-8H,15-16H2,1-2H3 |
InChI Key |
KCHZKCPEJADLHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N=[N+](C2=CC=CC(=C2C)N)[O-])N |
Canonical SMILES |
CC1=C(C=CC=C1N=[N+](C2=CC=CC(=C2C)N)[O-])N |
synonyms |
33DIAMINO22DIMETHYLAZOXYBENZENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



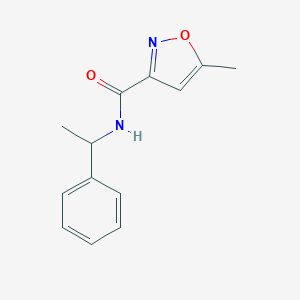
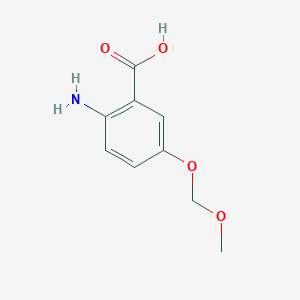
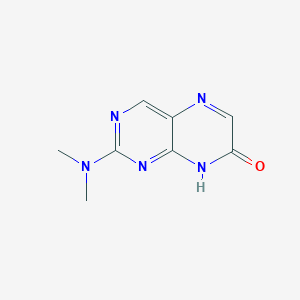
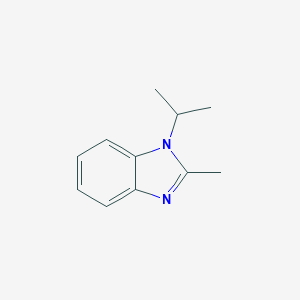
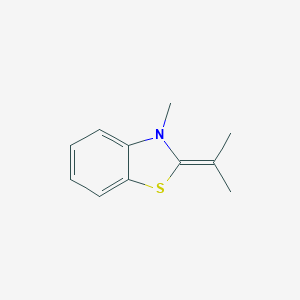
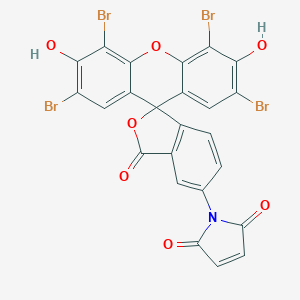
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)
